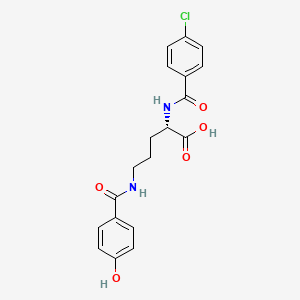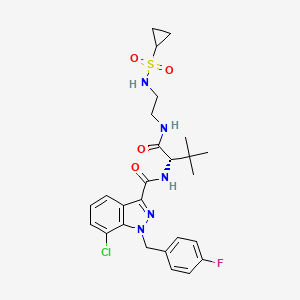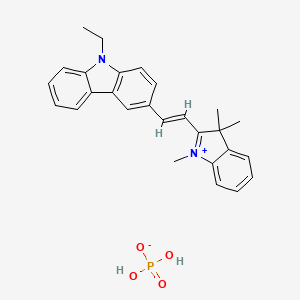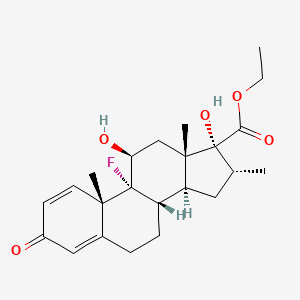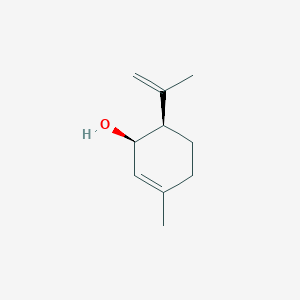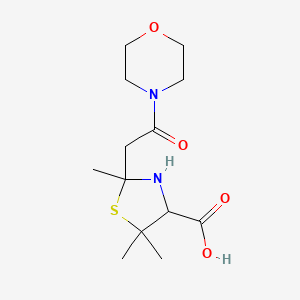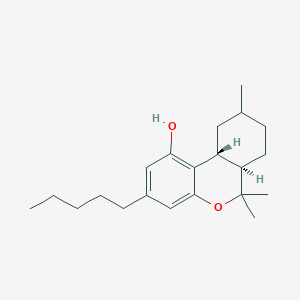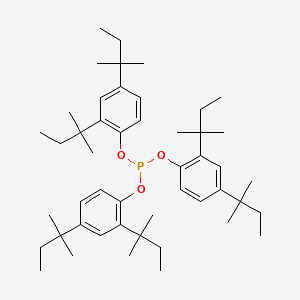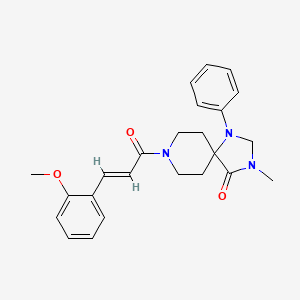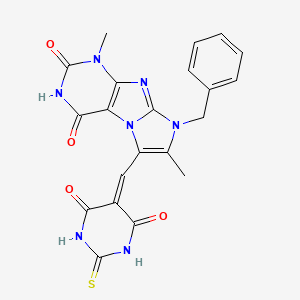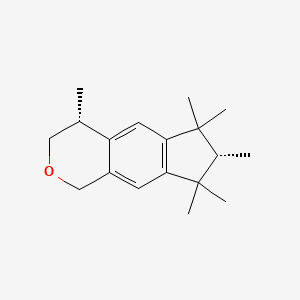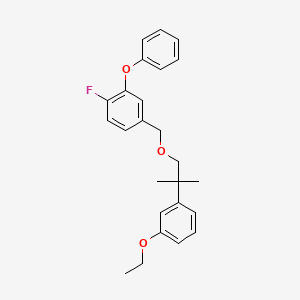
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound featuring multiple functional groups, including ethoxy, methylpropoxy, fluoro, and phenoxy groups. This compound is part of the larger family of substituted benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. Common synthetic routes include:
Friedel-Crafts Alkylation:
Nucleophilic Substitution:
Ether Formation: The ethoxy and phenoxy groups are introduced via etherification reactions, often using Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Br₂ with FeBr₃ as a catalyst for bromination; HNO₃ with H₂SO₄ for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 4-ethoxy-1-fluoro-2-phenoxy-: Lacks the methylpropoxy group, resulting in different chemical properties.
Benzene, 4-(2-methylpropoxy)methyl-1-fluoro-2-phenoxy-: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
83493-41-8 |
|---|---|
Molekularformel |
C25H27FO3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-[[2-(3-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO3/c1-4-28-22-12-8-9-20(16-22)25(2,3)18-27-17-19-13-14-23(26)24(15-19)29-21-10-6-5-7-11-21/h5-16H,4,17-18H2,1-3H3 |
InChI-Schlüssel |
SVTCWTNKKLVBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


